molecular formula C14H21N3O2 B5656718 N,1-dimethyl-N-(2-nitrobenzyl)-4-piperidinamine

N,1-dimethyl-N-(2-nitrobenzyl)-4-piperidinamine

Cat. No. B5656718
M. Wt: 263.34 g/mol
InChI Key: PNBURNGHHRAYHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, where a primary amine reacts with an appropriate nitrobenzyl halide in the presence of a base. For example, the synthesis of N,N-dimethyl-4-nitrobenzylamine as an intermediate in organic synthesis involves using methylene chloride as the solvent and dimethylamine hydrochloride as auxiliary materials, demonstrating a general approach to synthesizing nitrobenzylamine derivatives (Wang Ling-ya, 2015).

Molecular Structure Analysis

X-ray crystallography and NMR studies provide insights into the molecular structure of similar compounds. For instance, the crystal and molecular structure of N,N-dimethyl-4-nitro-2, 6-xylidine reveals the orientation of nitro and dimethylamino groups relative to the benzene ring, which is crucial for understanding the electronic and steric effects influencing the compound's reactivity and properties (J. Maurin & T. Krygowski, 1987).

Chemical Reactions and Properties

The chemical behavior of "N,1-dimethyl-N-(2-nitrobenzyl)-4-piperidinamine" can be inferred from reactions involving similar nitrobenzyl compounds. These reactions often include nucleophilic substitution and reduction of the nitro group to an amine, significantly altering the compound's chemical properties and reactivity. The synthesis and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole highlight the potential nucleophilic substitution reactions that similar structures might undergo (Amanda E. Sparke et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application and handling of chemical compounds. For related nitrobenzyl compounds, crystallography studies reveal details about the crystal packing, hydrogen bonding, and molecular conformation, which are essential for understanding the physical behavior of these substances (C. Kavitha et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are informed by the compound's functional groups and molecular structure. Studies on related compounds, such as the synthesis and reactivity of N,N-dimethyl-4-nitrobenzylamine, provide valuable insights into the chemical behavior expected for "N,1-dimethyl-N-(2-nitrobenzyl)-4-piperidinamine" (Wang Ling-ya, 2015).

properties

IUPAC Name

N,1-dimethyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-15-9-7-13(8-10-15)16(2)11-12-5-3-4-6-14(12)17(18)19/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBURNGHHRAYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5267466

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